1-(4-Nitrophenyl)hexan-1-one
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Overview
Description
1-(4-Nitrophenyl)hexan-1-one is an organic compound with the molecular formula C12H15NO3 It is characterized by a hexanone backbone with a nitrophenyl group attached at the first carbon
Preparation Methods
The synthesis of 1-(4-Nitrophenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This method uses 4-nitrobenzoyl chloride and hexan-1-one as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, such as temperature and solvent choice, can be optimized to improve yield and purity.
Chemical Reactions Analysis
1-(4-Nitrophenyl)hexan-1-one undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the reaction type and conditions used.
Scientific Research Applications
1-(4-Nitrophenyl)hexan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)hexan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and enzyme activities .
Comparison with Similar Compounds
1-(4-Nitrophenyl)hexan-1-one can be compared with similar compounds such as:
1-(4-Nitrophenyl)butan-1-one: Similar structure but with a shorter carbon chain.
1-(4-Nitrophenyl)pentan-1-one: Similar structure with a different chain length.
4-Nitroacetophenone: Contains a nitrophenyl group attached to an acetophenone backbone.
The uniqueness of this compound lies in its specific chain length and the position of the nitro group, which influence its reactivity and applications .
Properties
IUPAC Name |
1-(4-nitrophenyl)hexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-3-4-5-12(14)10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMPLOWEZXVKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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